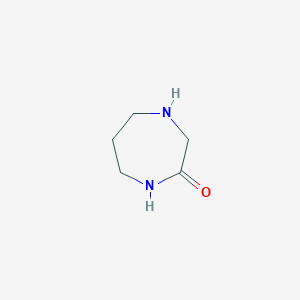

1,4-二氮杂环庚烷-2-酮

描述

Synthesis Analysis

The synthesis of 1,4-diazepan-2-one derivatives has been accomplished through various methods, showcasing the versatility and adaptability of synthetic strategies to access this compound class. One notable method involves a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution, which efficiently yields 1-sulfonyl 1,4-diazepan-5-ones (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007). Additionally, a user-friendly, stereoselective one-pot synthesis of 1,4-diazepane derivatives has been developed, utilizing 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes (Sotoca, Allais, Constantieux, & Rodriguez, 2009).

Molecular Structure Analysis

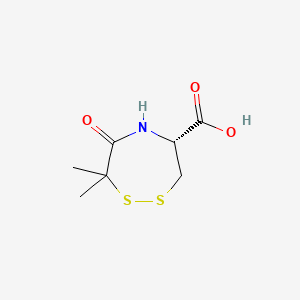

The molecular structure of 1,4-diazepan-2-one derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies have shown that these compounds can adopt different conformations based on the substituents present, which significantly impacts their reactivity and interactions (Núñez Alonso et al., 2020).

Chemical Reactions and Properties

1,4-Diazepan-2-one derivatives participate in a wide range of chemical reactions, highlighting their reactivity and potential for further chemical modifications. The versatility of these compounds is evident from their ability to undergo reactions such as cyclodehydrative condensations and Michael additions (Palimkar, Lahoti, & Srinivasan, 2007). These reactions not only demonstrate the chemical richness of 1,4-diazepan-2-one derivatives but also their potential as intermediates for the synthesis of complex molecules.

科学研究应用

固相合成

1,4-二氮杂环庚烷-2-酮:化合物已通过无痕固相合成方法合成,这对于高效获得高纯度化合物具有重要意义。 该方法包括叔胺的分子内烷基化,然后消除以生成所需的化合物 .

生物催化

该化合物是生物催化过程中的一种关键中间体。 已开发出酶促分子内不对称还原胺化方法,用于合成手性1,4-二氮杂环庚烷,它们在结构上与1,4-二氮杂环庚烷-2-酮相关,并具有重要的药理学意义 .

糖尿病治疗

1,4-二氮杂环庚烷-2-酮:衍生物已被优化为二肽基肽酶 IV 抑制剂,这与 2 型糖尿病的治疗相关。 这展示了该化合物在治疗应用和药物开发中的潜力 .

药物合成

该化合物是合成多种药物的关键结构单元。 它的衍生物存在于用于治疗青光眼、眼压升高和原发性失眠等疾病的药物中,突出了它在药物设计中的多功能性 .

有机合成

在有机化学中,1,4-二氮杂环庚烷-2-酮参与导致意外化合物的反应,例如1,4-苯并二氮杂卓-N 4-氧化物衍生物。 这表明它在合成复杂有机分子和发现新的化学实体方面的作用 .

安全和危害

未来方向

Given the medicinal importance of 1,4-diazepan-2-one and related compounds, scientists are actively involved in the synthesis, reactions, and biological evaluation of these compounds . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential pharmaceutical applications .

作用机制

Target of Action

The primary target of 1,4-Diazepan-2-one, also known as Diazepam, is the gamma-aminobutyric acid (GABA) receptor . GABA is a neurotransmitter in the central nervous system (CNS) that regulates brain activity . The GABA receptors are responsible for mediating inhibitory signals in the brain, and their activation leads to a decrease in neuronal excitability .

Mode of Action

Diazepam acts as a positive allosteric modulator of the GABA receptors . When Diazepam binds to the GABA receptor, it increases the total conduction of chloride ions across the neuronal cell membrane . This leads to hyperpolarization of the neuron, making it less likely to fire and thus reducing neuronal excitability .

Biochemical Pathways

The action of Diazepam involves the enhancement of GABAergic neurotransmission . This is achieved through the increased frequency of chloride channel opening events, leading to an influx of chloride ions into the neuron . This results in a decrease in the neuron’s excitability, which manifests as the various therapeutic effects of Diazepam .

Pharmacokinetics

Diazepam has a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam (nordiazepam), the relative proportion of which increases in the body on long-term administration .

Result of Action

The molecular and cellular effects of Diazepam’s action include anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties . These effects are mediated by the enhancement of GABA activity, leading to a decrease in neuronal excitability . This can result in the relief of symptoms associated with conditions such as severe anxiety disorders, panic disorders, alcohol withdrawal, and seizures .

Action Environment

The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, the pharmacokinetics of Diazepam and its metabolites can vary among individuals due to factors such as age, liver disease, and genetic polymorphisms . Furthermore, the drug’s action can be affected by the presence of other substances, such as alcohol or other CNS depressants, which can potentiate its effects .

属性

IUPAC Name |

1,4-diazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-5-4-6-2-1-3-7-5/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRVROVYLJHJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540531 | |

| Record name | 1,4-Diazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99822-50-1 | |

| Record name | 1,4-Diazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E),7-nonadien-6-onyl]-furo[3,2-c]coumarin](/img/structure/B1253269.png)

![5-Hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1253275.png)

![(2S,5S,6R)-6-[[(2-ethoxy-1-naphthalenyl)-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253277.png)

![(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B1253279.png)

![(1R,2R,5S,9S,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B1253280.png)

![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)